Stereochemical Identity: (S)-Glycidyl Oleate vs. (R)-Glycidyl Oleate vs. Racemic Mixture
(S)-Glycidyl oleate is a single enantiomer with a defined absolute configuration. Its procurement is necessary for experiments where stereochemical integrity is paramount. The (S)-enantiomer (CAS 849589-85-1) and its (R)-counterpart (CAS 849589-86-2) are distinct compounds with different biological and physical properties [1]. For instance, in refined edible oils, the R- and S-enantiomers of glycidyl oleate are formed in almost equal amounts (i.e., a racemic mixture), a finding only possible through the use of enantiomer-specific analytical methods [2].
| Evidence Dimension | Chiral Purity / Stereochemical Identity |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 849589-85-1) |
| Comparator Or Baseline | Racemic mixture (CAS 5431-33-4) or (R)-enantiomer (CAS 849589-86-2) |
| Quantified Difference | Defined absolute configuration vs. a 1:1 mixture of enantiomers or opposite configuration. |
| Conditions | Not applicable; intrinsic molecular property. |
Why This Matters
This matters for scientific selection because substituting a single enantiomer with a racemic mixture can confound results in chiral chromatography, asymmetric synthesis, and studies of stereospecific biological activity.
- [1] FDA UNII Registry. (n.d.). GLYCIDYL OLEATE, (R)- (UNII: G3PW44HG3C). Retrieved from https://precision.fda.gov/uniisearch/srs/unii/g3pw44hg3c. View Source
- [2] Hori, K., et al. (2012). Analysis of Enantiomeric Glycidyl Fatty Acid Esters by Chiral-phase HPLC/MS with Atmospheric Pressure Chemical Ionization. Bunseki Kagaku, 61(9), 783. DOI: 10.2116/bunsekikagaku.61.783. View Source
